2-[(3R,6R)-6-Methyl-6-(4-methylphenyl)dioxan-3-yl]propan-2-ol 2-[(3R,6R)-6-Methyl-6-(4-methylphenyl)dioxan-3-yl]propan-2-ol
Brand Name: Vulcanchem
CAS No.: 121067-52-5
VCID: VC0220689
InChI: InChI=1S/C15H22O3/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-18-15)14(2,3)16/h5-8,13,16H,9-10H2,1-4H3/t13-,15+/m1/s1
SMILES: CC1=CC=C(C=C1)C2(CCC(OO2)C(C)(C)O)C
Molecular Formula: C7H6F3NO
Molecular Weight: 250.33 g/mol

2-[(3R,6R)-6-Methyl-6-(4-methylphenyl)dioxan-3-yl]propan-2-ol

CAS No.: 121067-52-5

Main Products

VCID: VC0220689

Molecular Formula: C7H6F3NO

Molecular Weight: 250.33 g/mol

2-[(3R,6R)-6-Methyl-6-(4-methylphenyl)dioxan-3-yl]propan-2-ol - 121067-52-5

CAS No. 121067-52-5
Product Name 2-[(3R,6R)-6-Methyl-6-(4-methylphenyl)dioxan-3-yl]propan-2-ol
Molecular Formula C7H6F3NO
Molecular Weight 250.33 g/mol
IUPAC Name 2-[(3R,6S)-6-methyl-6-(4-methylphenyl)dioxan-3-yl]propan-2-ol
Standard InChI InChI=1S/C15H22O3/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-18-15)14(2,3)16/h5-8,13,16H,9-10H2,1-4H3/t13-,15+/m1/s1
Standard InChIKey FCQCSKGBKUYFSW-HIFRSBDPSA-N
Isomeric SMILES CC1=CC=C(C=C1)[C@@]2(CC[C@@H](OO2)C(C)(C)O)C
SMILES CC1=CC=C(C=C1)C2(CCC(OO2)C(C)(C)O)C
Canonical SMILES CC1=CC=C(C=C1)C2(CCC(OO2)C(C)(C)O)C
Synonyms yingzhaosu C
PubChem Compound 10988717
Last Modified Nov 11 2021
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